molecular formula C17H21N3O2 B11000616 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11000616
M. Wt: 299.37 g/mol
InChI Key: UYWSHPXKDSZSMD-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide (such as 2-methoxyphenyl bromide) in a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a Mannich reaction, where formaldehyde and piperidine are reacted with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 6-(2-hydroxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one.

    Reduction: Formation of 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)dihydropyridazin-3(2H)-one.

    Substitution: Formation of 6-(2-substituted phenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Hydroxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
  • 6-(2-Chlorophenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
  • 6-(2-Methylphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Uniqueness

6-(2-Methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C17H21N3O2/c1-22-16-8-4-3-7-14(16)15-9-10-17(21)20(18-15)13-19-11-5-2-6-12-19/h3-4,7-10H,2,5-6,11-13H2,1H3

InChI Key

UYWSHPXKDSZSMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCCCC3

Origin of Product

United States

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